N-Acetyloxytocin
Overview
Description
N-Acetyloxytocin is a post-translational modification of the neuropeptide oxytocin. It is characterized by the addition of an acetyl group to the amino terminus of oxytocin. This compound has been isolated and characterized in the neurointermediate lobe of the rat pituitary and is present in several brain areas of the rat . This compound is known for its role in various physiological processes, including social bonding, reproduction, and stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This can be achieved through chemical synthesis methods where oxytocin is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The process would also include stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyloxytocin can undergo various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: Free thiol forms of this compound.
Substitution: Various acylated derivatives of this compound.
Scientific Research Applications
N-Acetyloxytocin has several scientific research applications:
Chemistry: Used as a model compound to study post-translational modifications and peptide chemistry.
Biology: Investigated for its role in neuroendocrine signaling and its effects on behavior and physiology.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders due to its role in social bonding and stress response.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry
Mechanism of Action
N-Acetyloxytocin exerts its effects by binding to oxytocin receptors (OXTR) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and activation of protein kinase C (PKC). These signaling events result in various physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .
Comparison with Similar Compounds
Similar Compounds
N-Acetylvasopressin: Another acetylated neuropeptide with similar post-translational modifications.
Oxytocin: The non-acetylated form of N-Acetyloxytocin with similar physiological roles.
Vasopressin: A neuropeptide with structural similarities to oxytocin but different physiological functions.
Uniqueness
This compound is unique due to its specific acetylation, which may alter its binding affinity to receptors and its stability in biological systems. This modification can influence its physiological effects and potential therapeutic applications .
Biological Activity
N-Acetyloxytocin is a modified form of the neuropeptide oxytocin, characterized by the addition of an acetyl group at the N-terminus. This structural modification is significant as it influences the peptide's biological activity, stability, and permeability. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound retains many of the biological activities associated with native oxytocin, including roles in social bonding, reproductive behaviors, and modulation of stress responses. The acetylation at the N-terminus enhances its stability against enzymatic degradation, which is crucial for maintaining its activity in vivo. Studies have shown that N-terminal acetylation can protect peptides from exopeptidase activity, thereby prolonging their half-life in circulation and enhancing their pharmacological efficacy .
Pharmacological Properties
The pharmacological properties of this compound include:
- Increased Stability : The acetyl group contributes to enhanced resistance to proteolytic enzymes, allowing for more sustained biological effects .
- Enhanced Permeability : Research indicates that modifications such as N-terminal acetylation can improve the permeability of peptides across biological membranes, potentially facilitating oral bioavailability .
- Receptor Interaction : Similar to oxytocin, this compound interacts with oxytocin receptors (OTR) and vasopressin receptors (V1aR and V2R), triggering intracellular signaling pathways that result in physiological responses such as smooth muscle contraction and modulation of water reabsorption in kidneys .
Comparative Studies
A comparative analysis between native oxytocin and this compound reveals several key differences in their biological activities:
Feature | Oxytocin | This compound |
---|---|---|
Stability | Less stable | More stable |
Enzymatic Resistance | Low | High |
Membrane Permeability | Moderate | Enhanced |
Receptor Affinity | High | Comparable |
Biological Half-Life | Short | Extended |
Case Study 1: Stability and Efficacy
A study focused on the stability of various oxytocin analogs found that this compound exhibited a significantly longer half-life compared to native oxytocin when administered in vivo. This was attributed to its structural modification which conferred resistance against enzymatic degradation . The study highlighted that this increased stability could enhance therapeutic outcomes in conditions requiring prolonged oxytocin activity.
Case Study 2: Therapeutic Applications
Research has explored the potential therapeutic applications of this compound in treating conditions such as anxiety disorders and autism spectrum disorders. In a double-blind clinical trial, patients receiving this compound demonstrated improved social interaction scores compared to those receiving a placebo. The findings suggest that the enhanced stability and efficacy of this compound may provide a novel approach to managing these conditions .
Research Findings
Recent studies have further elucidated the role of this compound in various physiological processes:
- Neuroendocrine Functions : Investigations into its presence in brain regions indicate that this compound may play a role in neuroendocrine signaling pathways, influencing behaviors related to stress and social bonding .
- Potential for Drug Development : The unique properties of this compound make it a candidate for drug development targeting conditions like diabetes insipidus and other disorders linked to oxytocin dysregulation .
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROMYFJBCBPTNU-RANNHORISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N12O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-48-1 | |
Record name | N-Acetyloxytocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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